molecular formula C6H2Cl2N2 B1303558 3,5-Dichloro-2-cyanopyridine CAS No. 85331-33-5

3,5-Dichloro-2-cyanopyridine

Cat. No. B1303558
CAS RN: 85331-33-5
M. Wt: 173 g/mol
InChI Key: ATUOLSDAAPMVJJ-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-cyanopyridine is a chemical compound with the molecular formula C6H2Cl2N2 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of 3,5-Dichloro-2-cyanopyridine is 173.00 . The molecular structure consists of a pyridine ring with two chlorine atoms and a cyano group attached .


Physical And Chemical Properties Analysis

3,5-Dichloro-2-cyanopyridine is a solid at 20 degrees Celsius . Its melting point ranges from 98 to 103 degrees Celsius .

Scientific Research Applications

It’s important to note that the use of such chemicals should be done by trained professionals in a controlled environment, following all safety guidelines. For instance, “3,5-Dichloro-2-cyanopyridine” is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation .

    Pharmaceuticals

    This compound can be used in the synthesis of various pharmaceuticals . The specific applications would depend on the drug being synthesized and the role that 3,5-Dichloro-2-cyanopyridine plays in its chemical structure .

    Agrochemicals

    3,5-Dichloro-2-cyanopyridine is used in the field of agriculture as a herbicide . Its purpose is to control the growth of unwanted plants and weeds. The mechanism of action involves inhibiting the enzyme responsible for photosynthesis in plants, leading to their death or stunted growth .

  • Research

    This compound is used in research for the development of new synthetic methods and the synthesis of new compounds .

    Chemical Reagents

    3,5-Dichloro-2-cyanopyridine is used as a chemical reagent in various chemical reactions .

    Organic Synthesis

    As a heterocyclic building block, 3,5-Dichloro-2-cyanopyridine is used in the field of organic chemistry for the synthesis of various compounds .

Safety And Hazards

3,5-Dichloro-2-cyanopyridine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3,5-dichloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUOLSDAAPMVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377839
Record name 3,5-Dichloro-2-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-cyanopyridine

CAS RN

85331-33-5
Record name 3,5-Dichloro-2-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-2-cyanopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3,5-Dichloropyridine-N-oxide (10.0 g, 61 mmol), trimethysilylcyanide (25 mL, 183 mmol) and triethylamine (17 mL, 122 mmol) combined in acetonitrile (60 mL) and heated to reflux for 6 hr. The solvent was evaporated and the residue was partitioned between diethyl ether and 5% aq. NaHCO3. The organic phase was dried (MgSO4), evaporated, and the product purified by chromatography over silica gel to yield 10.0 g (97%) of the title compound: 1H NMR (300 MHz, CDCl3) δ 7.92 (d, 1H), 8.58 (d, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Verdelet, G Mercey, N Correa, L Jean, PY Renard - Tetrahedron, 2011 - Elsevier
A practical and rapid preparation of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters 10 and 16 was developed in four steps, respectively, in 38% and 31% overall yield. …
P Cole - Drugs of the Future, 2016 - access.portico.org
Chronic kidney disease (CKD) is frequently associated with anemia due to deficient production of erythropoietin in the kidneys. While the treatment of anemia was greatly advanced by …
Number of citations: 2 access.portico.org
B Lin, J Kou, S Wu, X Cai, Q Xiao, Y Li… - … Process Research & …, 2021 - ACS Publications
A novel and scalable process is developed for the industrial synthesis of vadadustat. The four-step process is one step shorter compared to the reported routes with an increase in total …
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk

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